Fmrfamide

Description

Propriétés

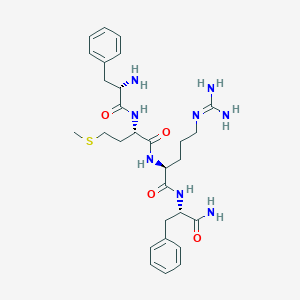

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-70-1 | |

| Record name | Fmrfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of FMRFamide: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical context, and foundational experimental protocols associated with FMRFamide (Phe-Met-Arg-Phe-NH2), the inaugural member of the widely studied this compound-related peptide (FaRP) family. We delve into the seminal work of A. J. Price and M. J. Greenberg, detailing the methodologies that led to the isolation and characterization of this pivotal neuropeptide. This document serves as a comprehensive resource, offering detailed experimental procedures, quantitative data from key early studies, and visualizations of the associated signaling pathways to support contemporary research and drug development endeavors.

Historical Context and Discovery

The story of this compound begins in the 1970s with the investigation of cardioactive substances in mollusks. In 1977, A. J. Price and M. J. Greenberg, working at Florida State University, reported the discovery of a novel cardioexcitatory substance from the ganglia of the venus clam, Macrocallista nimbosa.[1] This substance, initially referred to as "Peak C" due to its chromatographic elution profile, was found to be a tetrapeptide with the amino acid sequence Phenylalanine-Methionine-Arginine-Phenylalanine, with a C-terminal amide.[1] This discovery, published in the journal Science, marked the first identification of what would become a vast and diverse superfamily of neuropeptides, the this compound-related peptides (FaRPs), which are now known to be distributed throughout the animal kingdom.[2][3][4]

The initial bioassays demonstrated that this compound was a potent cardioexcitatory agent in mollusks, active at concentrations as low as 10⁻⁸ M.[1] Subsequent research quickly expanded on this initial finding, with FaRPs being identified in numerous other invertebrates, including other mollusks, insects, and nematodes, and eventually in vertebrates as well.[2][4] These peptides have since been implicated in a wide array of physiological processes, including cardiovascular regulation, neurotransmission, and pain modulation.

Key Experimental Protocols

The isolation and characterization of this compound relied on a combination of classic biochemical techniques. The following sections provide detailed methodologies based on the original research and subsequent related studies.

Peptide Extraction and Purification

The initial step in the discovery of this compound was the extraction of the active substance from the ganglia of Macrocallista nimbosa. This was followed by a multi-step purification process to isolate the peptide.

Protocol for this compound Extraction and Purification:

-

Tissue Homogenization: Ganglia from Macrocallista nimbosa were dissected and homogenized in a cold solution of 80% acetone (B3395972).

-

Centrifugation: The homogenate was centrifuged to pellet the precipitated proteins and other cellular debris. The supernatant, containing the crude peptide extract, was collected.

-

Solvent Evaporation: The acetone in the supernatant was removed by evaporation under reduced pressure.

-

Gel Filtration Chromatography: The aqueous extract was then subjected to gel filtration chromatography on a Sephadex G-15 column. The column was eluted with a suitable buffer (e.g., 0.1 M acetic acid), and fractions were collected.

-

Bioassay of Fractions: Each fraction was tested for cardioexcitatory activity on an isolated clam heart preparation (see Section 2.2) to identify the fractions containing the active compound ("Peak C").

-

Ion-Exchange Chromatography: The active fractions from gel filtration were pooled and further purified by ion-exchange chromatography on a Dowex 50 column. A gradient of increasing ionic strength or pH was used for elution.

-

High-Performance Liquid Chromatography (HPLC): Final purification was achieved using reverse-phase HPLC, which separates peptides based on their hydrophobicity. This step yielded a highly purified sample of this compound.

Clam Heart Bioassay

The primary method for detecting and quantifying the activity of this compound during its purification was the isolated clam heart bioassay. This assay measures the effect of a substance on the rate and force of contraction of a molluscan heart.

Protocol for Isolated Clam Heart Bioassay:

-

Dissection: The heart of a clam (e.g., Macrocallista nimbosa or Mercenaria mercenaria) was carefully dissected and mounted in an organ bath containing aerated artificial seawater.

-

Transducer Attachment: One end of the heart was fixed, and the other was attached to a force-displacement transducer to record contractions.

-

Equilibration: The heart was allowed to equilibrate in the organ bath until a stable, rhythmic beat was established.

-

Sample Application: Aliquots of the chromatographic fractions or known concentrations of synthetic this compound were added to the organ bath.

-

Data Recording: Changes in the frequency and amplitude of the heartbeat were recorded and analyzed. A dose-response curve could be generated by applying a range of concentrations of the purified peptide.

Amino Acid Sequence Analysis: Dansyl-Edman Degradation

The amino acid sequence of the purified peptide was determined using a combination of Edman degradation and the dansyl method for N-terminal amino acid identification.[1][5][6][7]

Protocol for Dansyl-Edman Degradation:

-

N-Terminal Derivatization (Dansylation): A small aliquot of the purified peptide was reacted with dansyl chloride at an alkaline pH. This reaction labels the free amino group of the N-terminal amino acid.

-

Acid Hydrolysis: The dansylated peptide was then completely hydrolyzed in 6N HCl.

-

Identification of the N-terminal Amino Acid: The resulting mixture of amino acids and the dansylated N-terminal amino acid was separated by thin-layer chromatography. The fluorescent dansyl-amino acid was identified by comparison with known standards under UV light.

-

Edman Degradation Cycle: The bulk of the peptide sample was subjected to the Edman degradation reaction. The peptide was reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The N-terminal PTC-amino acid was cleaved from the peptide using a strong acid (e.g., trifluoroacetic acid), leaving the rest of the peptide intact but one residue shorter.

-

Iteration: Steps 1-3 were repeated on an aliquot of the shortened peptide to identify the new N-terminal amino acid. This cyclical process was repeated to determine the entire amino acid sequence.[7]

-

C-terminal Amide Determination: The presence of a C-terminal amide was inferred from the peptide's behavior on ion-exchange chromatography and confirmed by comparing the biological activity of the synthetic amidated and free-acid forms of the peptide.

Radioimmunoassay (RIA)

Following the initial discovery, radioimmunoassays were developed to specifically detect and quantify this compound and related peptides in biological tissues and fluids.[8]

General Protocol for this compound Radioimmunoassay:

-

Antibody Production: Antibodies specific to this compound were generated by immunizing animals (e.g., rabbits) with this compound conjugated to a larger carrier protein.

-

Radiolabeling: A synthetic this compound analog (e.g., with a tyrosine residue for iodination) was radiolabeled, typically with ¹²⁵I.

-

Competitive Binding: A known amount of radiolabeled this compound and a specific dilution of the anti-FMRFamide antibody were incubated with either standard solutions of unlabeled this compound or the unknown samples. The unlabeled this compound in the standards or samples competes with the radiolabeled this compound for binding to the antibody.

-

Separation of Bound and Free Antigen: The antibody-bound this compound was separated from the free this compound, often by precipitating the antibodies with a secondary antibody.

-

Quantification: The radioactivity of the bound fraction was measured using a gamma counter. The concentration of this compound in the unknown samples was determined by comparing the degree of inhibition of radiolabeled peptide binding to a standard curve generated with known concentrations of unlabeled this compound.

Quantitative Data

The following tables summarize key quantitative data from early studies on this compound and related peptides.

Table 1: Dose-Response of this compound and Analogs on Molluscan Hearts

| Peptide | Species | Preparation | Effect | Threshold Concentration (M) |

| This compound | Macrocallista nimbosa | Isolated ventricle | Cardioexcitatory | ~10⁻⁸[1] |

| This compound | Procambarus clarkii (crayfish) | Isolated heart | Cardioexcitatory | ~10⁻⁷[9] |

| TNRNFLRFamide (Lobster Peptide F1) | Procambarus clarkii (crayfish) | Isolated heart | Cardioexcitatory | 10⁻⁹ - 10⁻⁸[9] |

| SDRNFLRFamide (Lobster Peptide F2) | Procambarus clarkii (crayfish) | Isolated heart | Cardioexcitatory | 10⁻¹⁰ - 10⁻⁹[9] |

| This compound | Buccinum undatum | Isolated ventricle | Cardioexcitatory | 10⁻⁹[10] |

| FLRFamide | Buccinum undatum | Isolated ventricle | Cardioexcitatory | 10⁻⁹[10] |

Table 2: Receptor Binding Affinities of this compound and Analogs in Mollusks

| Ligand | Species | Tissue | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) |

| ¹²⁵I-daYFnLRFamide | Helix aspersa | Brain membranes | High-affinity site | 14 | 85[11] |

| ¹²⁵I-daYFnLRFamide | Helix aspersa | Brain membranes | Low-affinity site | 245 | 575[11] |

Signaling Pathways

This compound and its related peptides exert their physiological effects through two primary types of receptors: ligand-gated ion channels (FaNaCs) and G-protein coupled receptors (GPCRs).[12]

This compound-gated Sodium Channels (FaNaCs)

In some neurons, this compound directly gates a sodium-selective ion channel, leading to a rapid depolarization of the cell membrane.[12][13][14] This mechanism is responsible for fast neurotransmission.

Caption: this compound binding to a FaNaC receptor induces a conformational change, opening the channel and allowing sodium influx, which leads to membrane depolarization.

G-Protein Coupled Receptor (GPCR) Signaling

More commonly, FaRPs bind to GPCRs, initiating intracellular signaling cascades that can be either stimulatory or inhibitory.[12] Two of the major pathways are the adenylyl cyclase/cAMP pathway and the phospholipase C/IP₃/Ca²⁺ pathway.

In some cell types, this compound binding to its GPCR leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[15] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Conversely, in other cells, this compound can inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[16]

Caption: this compound-GPCR signaling via the adenylyl cyclase/cAMP pathway.

Alternatively, this compound-GPCR binding can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which acts as a second messenger to mediate various cellular effects.[17][18]

Caption: this compound-GPCR signaling via the Phospholipase C/IP₃/Ca²⁺ pathway.

Conclusion

The discovery of this compound by Price and Greenberg was a landmark event in neuroscience, opening the door to the vast and functionally diverse world of RFamide peptides. The experimental approaches they employed, though classic by today's standards, were elegant and effective, laying a robust foundation for decades of subsequent research. This technical guide has revisited this foundational work, providing detailed protocols, quantitative data, and pathway visualizations to serve as a valuable resource for researchers and drug development professionals. A thorough understanding of the historical context and the original experimental designs remains crucial for the continued exploration of the physiological roles of the this compound superfamily and for the development of novel therapeutics targeting these important signaling systems.

References

- 1. Structure of a molluscan cardioexcitatory neuropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The this compound-Like Peptide Family in Nematodes [frontiersin.org]

- 5. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ehu.eus [ehu.eus]

- 8. The molluscan neuropeptide this compound: calcium-dependent release and blood levels in Macrocallista (Bivalvia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of Crayfish Hearts by this compound-related Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Excitation evoked by this compound and FLRFamide in the heart of Buccinum undatum and evidence for inositol 1,4,5-trisphosphate as an RF-tetrapeptide second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound receptors in Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]

- 13. The neuropeptide Phe-Met-Arg-Phe-NH2 (this compound) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure and mechanism of a neuropeptide-activated channel in the ENaC/DEG superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound increases the adenylate cyclase activity and cylic AMP level of molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RFamide neuropeptide actions on the molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FMRFamide Peptide Family and Its Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FMRFamide (Phe-Met-Arg-Phe-NH2) peptide family represents a diverse and widespread group of neuropeptides that play crucial roles in a vast array of physiological processes across the animal kingdom. First isolated from the ganglia of the hard clam, Mercenaria mercenaria, this family is characterized by the conserved C-terminal motif -Arg-Phe-NH2.[1] These peptides act as neurotransmitters, neuromodulators, and hormones, influencing functions ranging from cardiovascular control and muscle contraction to feeding behavior and reproduction.[1][2] This technical guide provides a comprehensive overview of the this compound peptide family, including its nomenclature, the diverse physiological functions of its members, and the underlying signaling mechanisms. Detailed experimental protocols for the identification and quantification of these peptides are provided, along with a summary of available quantitative data on their biological activity. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of signaling molecules.

Introduction to the this compound Peptide Family

This compound was the first member of this extensive family to be identified, noted for its cardioexcitatory effects in mollusks.[1] Subsequent research has revealed a large number of this compound-related peptides (FaRPs) in both invertebrates and vertebrates. These peptides are all derived from larger precursor proteins that are post-translationally processed to yield multiple bioactive peptides.[1] The defining characteristic of this family is the C-terminal RFamide sequence, though variations in the N-terminal sequence confer a wide spectrum of biological activities and receptor specificities.[3]

Nomenclature of the this compound Peptide Family

The nomenclature of this compound-related peptides has evolved to reflect their growing diversity. Initially, peptides with a C-terminal -RFamide motif were broadly classified as FaRPs. However, as our understanding of their genetic origins and receptor specificities has grown, a more refined classification has been adopted.

Key Nomenclature Guidelines:

-

This compound-like Peptides (FLPs) or this compound-related Peptides (FaRPs): These terms are often used to describe peptides that share the C-terminal RFamide motif and are encoded by the fmrf gene or its orthologs.

-

Distinct Peptide Families: Several groups of peptides with similar C-terminal sequences are now considered distinct families because they are encoded by different genes and activate different receptors.[4] These include:

-

Myosuppressins (MS): Characterized by the C-terminal motif -FLRFamide.

-

Sulfakinins (SK): Possess a C-terminal -HM/LRFamide or -HLRFamide motif.

-

Neuropeptide F (NPF): Have a C-terminal -RP/VRFamide sequence.

-

Short Neuropeptide F (sNPF): Characterized by the C-terminal -RLRFamide motif.

-

-

Mammalian RFamide Peptides: In mammals, several families of RFamide peptides have been identified, each with its own precursor gene and primary receptor.[5] These include:

-

Neuropeptide FF (NPFF) group: Derived from the pro-NPFFA precursor.

-

RF-amide related peptide (RFRP) group: Derived from the pro-NPFFB precursor, also known as gonadotropin-inhibitory hormone (GnIH) in some species.

-

Pyroglutamylated RF-amide peptide (QRFP) group: Also known as 26RFa.

-

Kisspeptin group: Derived from the Kiss1 gene.

-

Prolactin-releasing peptide (PrRP) group.

-

Physiological Roles and Quantitative Data

This compound and its related peptides are involved in a wide range of physiological processes. Their functions are diverse and can be either excitatory or inhibitory, depending on the specific peptide, receptor subtype, and target tissue.

Cardiovascular Regulation

The archetypal role of this compound is the regulation of cardiac activity. In the clam Mercenaria mercenaria, this compound increases both the force and frequency of the heartbeat.[1] This effect is mediated through a biochemical pathway that is thought to involve an increase in cytoplasmic cyclic AMP (cAMP).[1] In crustaceans, the this compound-related peptides NF1 and DF2 have been shown to increase the rate and amplitude of spontaneous cardiac contractions.[6]

Muscle Contraction

FaRPs are potent modulators of both visceral and somatic muscle contractility. In the anterior byssus retractor muscle (ABRM) of Mytilus, low concentrations of this compound induce relaxation, while higher concentrations cause contraction, suggesting the presence of multiple receptor subtypes.[7] In the human blood fluke Schistosoma mansoni, flatworm FaRPs are potent myoexcitatory molecules.[8] The peptide YIRFamide, for instance, elicits muscle contractions by enhancing Ca2+ influx through voltage-operated Ca2+ channels (VOCCs) via a protein kinase C (PKC)-dependent pathway.[8]

Table 1: EC50 Values of this compound Analogs on Muscle Contraction in Schistosoma mansoni

| Peptide | EC50 (nM) | Reference |

| GYIRFamide | 1 | [4] |

| YIRFamide | 4 | [4] |

| RYIRFamide | 7 | [4] |

| WIRFamide | 0.5 | [4] |

| FIRFamide | 100 | [4] |

| YVRFamide | 200 | [4] |

| nLRFamide | 20 | [4] |

| GNFFRFamide | 500 | [4] |

Neuronal Modulation

This compound and its analogs can directly modulate neuronal activity. In the snail Helix aspersa, this compound has been shown to decrease the duration of Ca2+-dependent action potentials by reducing Ca2+ conductance.[2] It can also decrease a cAMP-dependent K+ current in certain neurons.[2]

Feeding Behavior and Gut Motility

In invertebrates, FaRPs are known to influence feeding behavior and gut motility.[1]

Reproduction

There is growing evidence for the involvement of this compound-related peptides in the regulation of reproductive processes.[3] In the cuttlefish Sepiella japonica, this compound and its G protein-coupled receptor are implicated in the regulation of sexual maturation.[8]

Signaling Mechanisms

This compound peptides exert their effects through two main classes of receptors: G protein-coupled receptors (GPCRs) and ionotropic receptors.[3]

G Protein-Coupled Receptor (GPCR) Signaling

The majority of this compound effects are mediated by GPCRs.[8] These receptors are characterized by seven transmembrane domains and, upon ligand binding, activate intracellular signaling cascades via heterotrimeric G proteins.[9] this compound receptors can couple to various G proteins, leading to diverse downstream effects.

-

Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates target proteins to elicit a cellular response. This pathway is implicated in the cardioexcitatory effects of this compound in mollusks.[1]

-

Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. The βγ subunits of Gi/o can also directly modulate ion channels.

-

Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[9] This pathway is involved in the myoexcitatory effects of some FaRPs.[8]

Caption: this compound GPCR Signaling Pathways.

Ionotropic Receptor Signaling

In addition to GPCRs, some this compound peptides can directly gate ion channels. These ionotropic receptors belong to the degenerin/epithelial sodium channel (DEG/ENaC) family.[7] The this compound-gated Na+ channel (FaNaC), found in invertebrates, is a neuronal sodium-selective channel that is directly opened by micromolar concentrations of this compound and related tetrapeptides.[7] This direct gating results in a fast, depolarizing current, suggesting a role for these peptides in rapid synaptic transmission.

Caption: this compound Ionotropic Receptor Signaling.

Experimental Protocols

The study of this compound peptides relies on a variety of techniques for their identification, quantification, and functional characterization.

Peptide Identification and Sequencing by Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the discovery and sequencing of novel neuropeptides.

Methodology:

-

Tissue Extraction:

-

Dissect and immediately freeze the tissue of interest (e.g., ganglia, brain, gut) in liquid nitrogen to prevent degradation.

-

Homogenize the frozen tissue in an acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and inactivate proteases.

-

Centrifuge the homogenate and collect the supernatant containing the peptides.

-

-

Peptide Purification and Fractionation:

-

Desalt and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 cartridge.

-

For complex samples, further fractionate the peptides using high-performance liquid chromatography (HPLC) or nano-liquid chromatography (nLC).

-

-

Mass Spectrometry Analysis:

-

Analyze the purified peptide fractions using a mass spectrometer, typically with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Acquire tandem MS (MS/MS) spectra of peptide ions to determine their amino acid sequence.

-

-

Data Analysis:

-

Use database search algorithms (e.g., Mascot, SEQUEST) to identify known peptides by matching experimental MS/MS spectra to theoretical spectra from a protein sequence database.

-

For de novo sequencing of novel peptides, analyze the fragmentation pattern in the MS/MS spectra to deduce the amino acid sequence.

-

Caption: Neuropeptide Identification Workflow.

Quantification by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method for quantifying the concentration of a specific peptide in biological samples.

Methodology:

-

Reagent Preparation:

-

Prepare a standard curve using known concentrations of the synthetic peptide.

-

Radiolabel a small amount of the synthetic peptide with a radioactive isotope (e.g., 125I).

-

Prepare a specific antibody against the peptide of interest.

-

-

Competitive Binding:

-

Incubate a fixed amount of the specific antibody and the radiolabeled peptide with either the standard peptide or the unknown sample.

-

The unlabeled peptide in the standard or sample will compete with the radiolabeled peptide for binding to the antibody.

-

-

Separation of Bound and Free Peptide:

-

Separate the antibody-bound peptide from the free peptide. This can be achieved by precipitation with a secondary antibody or by using antibody-coated tubes or beads.

-

-

Measurement of Radioactivity:

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radiolabeled peptide against the concentration of the standard peptide.

-

Determine the concentration of the peptide in the unknown sample by interpolating its percentage of bound radioactivity on the standard curve.

-

Conclusion and Future Directions

The this compound peptide family is a remarkably diverse and functionally significant group of signaling molecules. Their involvement in a wide array of physiological processes makes them attractive targets for basic research and drug development. While significant progress has been made in identifying new FaRPs and elucidating their functions, many questions remain. Future research will likely focus on:

-

Deorphanizing Receptors: Identifying the cognate receptors for the many this compound-related peptides that still have unknown receptors.

-

Mapping Neural Circuits: Delineating the specific neural circuits in which these peptides act to understand their precise roles in complex behaviors.

-

Therapeutic Potential: Exploring the potential of this compound peptide analogs as therapeutic agents for a variety of conditions, including cardiovascular disorders, pain, and metabolic diseases.

The continued application of advanced techniques in peptidomics, molecular biology, and physiology will undoubtedly uncover new and exciting aspects of this important peptide family.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ijbs.com [ijbs.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for excitatory neuropeptide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

The Multifaceted Roles of FMRFamide in Invertebrate Physiology: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

FMRFamide and its related peptides (FaRPs) represent a diverse and widespread family of neuropeptides that play pivotal roles in the regulation of a vast array of physiological processes across the invertebrate phyla. First identified in the venus clam, Macrocallista nimbosa, this family of peptides, characterized by the C-terminal motif -Arg-Phe-NH2, acts as neurotransmitters, neuromodulators, and neurohormones.[1][2] This technical guide provides an in-depth exploration of the physiological functions of this compound in invertebrates, with a focus on its roles in the cardiovascular, nervous, digestive, and reproductive systems. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of invertebrate neurobiology and the development of novel therapeutics targeting peptidergic signaling systems.

Introduction

The discovery of the tetrapeptide Phe-Met-Arg-Phe-NH2 (this compound) marked a significant milestone in invertebrate neuroendocrinology.[3] Since its initial characterization as a cardioexcitatory factor in mollusks, hundreds of this compound-related peptides (FaRPs) have been identified in a wide range of invertebrate species, including nematodes, annelids, arthropods, and mollusks.[2][4][5] These peptides are encoded by multiple genes and are expressed throughout the central and peripheral nervous systems, as well as in endocrine cells of the gut.[1][4] The functional diversity of FaRPs is vast, encompassing the modulation of muscle contractility, synaptic transmission, feeding behavior, and reproductive processes.[1][2] This guide aims to provide a detailed overview of these physiological roles, the experimental approaches used to elucidate them, and the molecular mechanisms that mediate their effects.

Physiological Roles of this compound

This compound and its analogs exert a wide range of effects on various physiological systems in invertebrates. These actions are often tissue-specific and concentration-dependent.

Cardiovascular System

One of the most well-documented roles of this compound is the modulation of cardiac activity. In many molluscan species, this compound increases both the heart rate (chronotropic effect) and the force of contraction (inotropic effect).[1] For instance, in the hard clam Mercenaria mercenaria, this compound has been shown to increase both the force and frequency of the heartbeat.[1] In the leech, bath application of this compound at concentrations of 10⁻⁷ to 10⁻⁶ M activates the myogenic rhythm of the heart and increases beat tension.[6] The effects can be complex, with some FaRPs exhibiting biphasic responses, causing an initial increase in heart rate followed by an inhibitory phase, particularly at higher concentrations.[7]

Nervous System

This compound plays a crucial role as a neuromodulator, influencing synaptic transmission and neuronal excitability. In the pond snail Helisoma trivolvis, this compound causes presynaptic inhibition of transmitter release by acting on both ion channels and the secretory machinery.[8] This modulation of synaptic transmission can occur at concentrations that do not affect calcium current magnitude, suggesting a direct effect on the release process.[8] In the snail Helix aspersa, this compound has been shown to decrease the duration of Ca²⁺-dependent action potentials in identified neurons by reducing the Ca²⁺ current.[9]

Digestive System

FaRPs are involved in the regulation of feeding behavior and gut motility.[1] In insects, this compound-like peptides are abundant in the endocrine cells of the alimentary tract.[1] They have been shown to regulate the activity of visceral muscles, influencing the passage of food through the digestive system.[10] In the locust, the immunoreactivity of this compound-like peptides in gut endocrine cells changes in response to feeding and the nutritional content of the food, suggesting a role in post-ingestive processes.[11] Furthermore, neuropeptide F (NPF), which is structurally related to the FaRP family, has been implicated in the regulation of feeding and metabolism in various insect species.[12][13]

Reproductive System

This compound and its related peptides influence reproductive processes by modulating the contractility of reproductive tissues. In both male and female insects, FaLPs affect the contractile activity of the reproductive systems.[7][14] For example, in tenebrionid beetles, a synthetic FaLP demonstrated concentration-dependent and organ-specific myoactive properties on the ejaculatory duct and oviduct.[15][16] In the nematode C. elegans, specific this compound-like peptides (FLPs) are involved in the regulation of egg-laying behavior.[17]

Quantitative Data on this compound Effects

The physiological effects of this compound are often dose-dependent. The following tables summarize quantitative data from various studies, providing a comparative overview of the peptide's potency in different invertebrate species and tissues.

| Cardiovascular Effects | ||||

| Species | Peptide | Concentration | Effect | Reference |

| Leech (Hirudo medicinalis) | This compound | 10⁻⁹ to 10⁻⁸ M | Accelerated central motor program for heartbeat | [6] |

| Leech (Hirudo medicinalis) | This compound | 10⁻⁷ to 10⁻⁶ M | Activated myogenic rhythm and increased beat tension | [6] |

| Locust (Schistocerca gregaria) | This compound | 10⁻⁶ to 10⁻⁵ M | Increased heart contraction frequency and amplitude | [18] |

| Mosquito (Aedes aegypti) | This compound | 10⁻⁶ M | Increased heart rate | [7] |

| Mosquito (Aedes aegypti) | This compound | 10⁻² M | Decreased anterograde and retrograde heart rate | [7] |

| American Lobster (Homarus americanus) | Myosuppressin | 10⁻⁷ M | Decreased heart rate | [19] |

| Neuromuscular & Visceral Muscle Effects | ||||

| Species | Peptide | Concentration | Effect | Reference |

| Crayfish (Procambarus clarkii) | NF1 & DF2 | Threshold > 10⁻⁹ M | Increased amplitude of excitatory junctional potentials | [20] |

| Tenebrionid Beetle (Tenebrio molitor) | NSNFLRFa | 10⁻⁶ M | Increased hindgut contraction frequency | [2] |

| Tenebrionid Beetle (Zophobas atratus) | NSNFLRFa | 10⁻⁵ M | Stimulated heart contractions | [2] |

| Tenebrionid Beetle (Zophobas atratus) | NSNFLRFa | 10⁻⁶ M | Increased oviduct contraction frequency | [2] |

Signaling Pathways

This compound and FaRPs elicit their physiological effects through two primary types of receptors: G-protein coupled receptors (GPCRs) and, less commonly, ionotropic receptors.

G-Protein Coupled Receptor (GPCR) Signaling

The majority of this compound's actions are mediated by GPCRs.[7][21][22] Upon binding of the peptide ligand, the GPCR undergoes a conformational change, leading to the activation of intracellular G-proteins. The specific G-protein activated (e.g., Gs, Gi/o, Gq) determines the downstream signaling cascade.

-

cAMP Pathway: Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates target proteins to elicit a cellular response.

-

IP₃/DAG Pathway: Activation of Gq proteins stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).

Ionotropic Receptor (FaNaC) Signaling

In some invertebrates, particularly mollusks, this compound can directly activate a ligand-gated ion channel known as the this compound-gated sodium channel (FaNaC).[7][23] This channel is permeable to sodium ions and its activation leads to depolarization of the cell membrane and subsequent excitation of the neuron.[24][25]

Experimental Protocols

The study of this compound's physiological roles employs a variety of experimental techniques. This section provides detailed methodologies for some of the key experiments cited.

Immunohistochemistry for this compound Localization

This protocol is adapted from studies localizing this compound-like peptides in the nervous system of invertebrates.[7]

-

Tissue Preparation:

-

Dissect the tissue of interest (e.g., central nervous system ganglia, gut) in cold invertebrate saline.

-

Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.

-

Wash the tissue three times in PBS for 20 minutes each.

-

Cryoprotect the tissue by incubating in a series of sucrose (B13894) solutions (10%, 20%, 30% in PBS) until the tissue sinks.

-

Embed the tissue in a suitable medium (e.g., OCT compound) and freeze at -80°C.

-

Cut sections (10-20 µm) using a cryostat and mount on slides.

-

-

Immunostaining:

-

Wash sections in PBS (3 x 20 min).

-

Permeabilize and block non-specific binding by incubating in a blocking solution (e.g., 0.05% Triton X-100, 10% normal goat serum, and 0.25% bovine serum albumin in PBS) for 15 minutes.

-

Incubate sections with a primary antibody against this compound (e.g., rabbit anti-FMRFamide, diluted 1:1000 in PBS with 10% blocking solution) overnight at 4°C.

-

Wash sections in PBS (3 x 10 min).

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) for 1-2 hours at room temperature in the dark.

-

Wash sections in PBS (3 x 10 min).

-

Mount coverslips with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained sections using a confocal or fluorescence microscope.

-

In Vitro Muscle Contraction Assay

This protocol is a generalized procedure for assessing the myotropic effects of this compound on invertebrate visceral or cardiac muscle.[2][26][27][28]

-

Preparation of Muscle Tissue:

-

Dissect the desired muscle tissue (e.g., heart, oviduct, hindgut) in cold, oxygenated invertebrate saline.

-

Carefully remove surrounding tissues and mount the muscle in an organ bath containing oxygenated saline at a constant temperature.

-

Attach one end of the muscle to a fixed point and the other to a force-displacement transducer.

-

Allow the muscle to equilibrate for at least 30-60 minutes, with regular changes of the saline.

-

-

Data Recording:

-

Record the isometric or isotonic contractions of the muscle using a data acquisition system.

-

Establish a stable baseline of spontaneous or electrically stimulated contractions.

-

-

Peptide Application:

-

Prepare stock solutions of this compound or its analogs in saline.

-

Add the peptide to the organ bath in a cumulative or non-cumulative manner to achieve the desired final concentrations.

-

Record the changes in contraction frequency and amplitude.

-

-

Data Analysis:

-

Measure the changes in contraction parameters relative to the baseline.

-

Construct dose-response curves to determine the EC₅₀ (half-maximal effective concentration) of the peptide.

-

Electrophysiological Recording of Neuronal Activity

This protocol outlines a general approach for recording the effects of this compound on the electrical activity of invertebrate neurons.[29][30][31][32]

-

Preparation of Neurons:

-

Dissect the ganglion containing the neuron of interest in cold saline.

-

Desheath the ganglion to allow access to the neurons.

-

Isolate individual neurons by enzymatic digestion (e.g., with collagenase/dispase) and mechanical dissociation, and plate them in a culture dish. Alternatively, perform recordings from neurons in the intact ganglion.

-

-

Recording Setup:

-

Place the preparation on the stage of an inverted microscope.

-

Use patch-clamp or intracellular recording techniques to monitor the electrical activity of the neuron.

-

For patch-clamp, form a high-resistance seal between a glass micropipette and the neuronal membrane.

-

For intracellular recording, impale the neuron with a sharp microelectrode.

-

-

This compound Application:

-

Dissolve this compound in the extracellular recording solution.

-

Apply the peptide to the neuron via bath application or local perfusion using a micropipette.

-

-

Data Acquisition and Analysis:

-

Record changes in membrane potential, firing frequency, or synaptic currents using an amplifier and a data acquisition system.

-

Analyze the effects of this compound on neuronal properties such as resting membrane potential, action potential shape, and synaptic strength.

-

Conclusion

This compound and its related peptides are a functionally diverse and evolutionarily ancient family of signaling molecules in invertebrates. Their widespread distribution and involvement in a multitude of physiological processes, from the regulation of heartbeat to the control of feeding and reproduction, underscore their importance in invertebrate biology. The continued investigation of FaRPs and their signaling pathways not only enhances our fundamental understanding of neurobiology but also presents opportunities for the development of novel strategies for pest control and aquaculture. The methodologies and data presented in this technical guide provide a comprehensive resource for researchers aiming to further unravel the complexities of this compound signaling in the invertebrate world.

References

- 1. This compound-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles [frontiersin.org]

- 3. This compound: an endogenous peptide with marked inhibitory effects on opioid-induced feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The this compound-Like Peptide Family in Nematodes [frontiersin.org]

- 5. The this compound-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Distribution of this compound-related peptides and co-localization with glutamate in Cupiennius salei, an invertebrate model system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mabtech.com [mabtech.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. ELISA Protocols [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Localization and release of this compound-like immunoreactivity in the cerebral neuroendocrine system of Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. eje.cz [eje.cz]

- 18. researchgate.net [researchgate.net]

- 19. biophysics-reports.org [biophysics-reports.org]

- 20. bosterbio.com [bosterbio.com]

- 21. research.cbc.osu.edu [research.cbc.osu.edu]

- 22. This compound G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fn-test.com [fn-test.com]

- 24. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. youtube.com [youtube.com]

- 26. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Electrophysiological effects of FLFQPQRF amide, an endogenous brain morphine modulating peptide, on cultured mouse spinal-cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 32. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

FMRFamide Receptor Identification and Cloning: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the identification and cloning of FMRFamide (Phe-Met-Arg-Phe-NH2) receptors. This compound and its related peptides (FaRPs) constitute a large family of neuropeptides that play crucial roles in a vast array of physiological processes across the animal kingdom, from invertebrates to mammals.[1][2] Their functions include regulation of cardiac activity, gut motility, feeding behavior, and reproduction.[1] Understanding the receptors that mediate these diverse effects is paramount for basic research and for the development of novel therapeutics.

This guide details the experimental protocols for receptor identification and cloning, summarizes key quantitative data for receptor-ligand interactions, and provides visual representations of the associated signaling pathways and experimental workflows.

This compound Receptor Families

This compound and related peptides exert their effects through two main classes of receptors:

-

G Protein-Coupled Receptors (GPCRs): The majority of this compound receptors are GPCRs. These receptors are integral membrane proteins that, upon ligand binding, activate intracellular signaling cascades through heterotrimeric G proteins.[3][4] The deorphanization of these GPCRs, i.e., the identification of their endogenous ligands, has been a significant focus of research.[5][6][7][8]

-

Ionotropic Receptors: In some invertebrates, this compound can directly gate ion channels.[3] A key example is the this compound-gated sodium channel (FaNaC), a member of the epithelial amiloride-sensitive Na+/degenerin (ENaC/DEG) family.[3][9] In mammals, acid-sensing ion channels (ASICs), which are also part of the ENaC/DEG family, are not directly gated but are modulated by this compound-related peptides.[3]

Methodologies for this compound Receptor Identification and Cloning

The identification and cloning of this compound receptors, particularly orphan GPCRs, employ a combination of molecular biology, pharmacology, and functional genomics techniques. This process, often termed "reverse pharmacology," starts with a receptor of unknown function and aims to identify its endogenous ligand.[6][8]

Experimental Workflow for Receptor Deorphanization

The general workflow for identifying the ligand for an orphan this compound receptor involves several key stages, from initial identification of a candidate receptor to its final characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gene expression and function of this compound-related neuropeptides in the snail Lymnaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-gated sodium channel and ASIC channels: a new class of ionotropic receptors for this compound and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deorphanization of G Protein Coupled Receptors: A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. G protein-coupled receptor deorphanizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cloning of the amiloride-sensitive this compound peptide-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary Conservation of FMRFamide Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FMRFamide-related peptides (FaRPs) are a large and diverse superfamily of neuropeptides characterized by the C-terminal amino acid sequence Phe-Met-Arg-Phe-NH2. First isolated from the ganglia of the clam Macrocallista nimbosa, FaRPs have since been identified across a wide range of invertebrate and vertebrate phyla, highlighting their remarkable evolutionary conservation.[1] These peptides play crucial roles in a vast array of physiological processes, including cardiovascular function, pain perception, feeding behavior, and reproduction.[1] This technical guide provides an in-depth overview of the evolutionary conservation of this compound peptides, their signaling mechanisms, and key experimental protocols for their investigation, tailored for researchers, scientists, and professionals in drug development.

Evolutionary Conservation and Diversity of this compound Peptides

The structural conservation of the C-terminal RF-amide motif is a defining feature of this peptide superfamily. However, considerable diversity exists in the N-terminal extensions of these peptides, both between and within species. This diversity arises from the processing of precursor proteins, which often contain multiple copies of this compound-like sequences.[2]

Quantitative Data: this compound Peptide Sequences Across Species

The following table summarizes a selection of this compound-related peptide sequences identified in various species, illustrating both the conservation of the C-terminal motif and the diversity of the N-terminal extensions.

| Species | Peptide Name/Sequence | Phylum | Reference |

| Macrocallista nimbosa | This compound | Mollusca | [1] |

| Drosophila melanogaster | DPKQDthis compound | Arthropoda | [3] |

| Caenorhabditis elegans | FLP-1 (KPNFIRFamide) | Nematoda | [4] |

| Caenorhabditis elegans | FLP-12 (LPLQNFIRFamide) | Nematoda | [5] |

| Aplysia californica | This compound | Mollusca | [6] |

| Sepia officinalis | ALSGDAFLRFamide | Mollusca | [3] |

| Tenebrio molitor | NSNFLRFamide | Arthropoda | [7] |

| Zophobas atratus | NSNFLRFamide | Arthropoda | [7] |

| Procerodes littoralis | GYIRFamide | Platyhelminthes | [8] |

| Procerodes littoralis | YIRFamide | Platyhelminthes | [8] |

Signaling Pathways of this compound Peptides

This compound-related peptides primarily exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[9][10] The specific downstream signaling cascade is dependent on the G-protein subtype to which the receptor is coupled. The two most common pathways are the Gq and Gi signaling cascades.

Gq Signaling Pathway

Activation of Gq-coupled this compound receptors leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including muscle contraction and neurotransmitter release.[11]

Gi Signaling Pathway

Conversely, when this compound peptides bind to Gi-coupled receptors, the inhibitory alpha subunit of the G-protein (Gαi) is activated. Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), modulating cellular processes such as ion channel activity and gene transcription.[12]

Quantitative Analysis of this compound Peptide Activity

The biological activity of this compound peptides can be quantified through various assays, including receptor binding assays and physiological response measurements.

Receptor Binding Affinities

The affinity of this compound peptides for their receptors is typically determined using radioligand binding assays, from which the inhibition constant (Ki) or the half-maximal effective concentration (EC50) can be calculated.[13] A lower Ki or EC50 value indicates a higher binding affinity.

| Peptide | Receptor | Species | Ki (nM) | EC50 (nM) | Reference |

| NPFF | NPFF1 | Human | 1.1 ± 0.2 | 3.7 ± 0.8 | [13] |

| NPAF | NPFF1 | Human | 1.4 ± 0.2 | 10.1 ± 2.1 | [13] |

| RFRP-3 | NPFF1 | Human | 0.4 ± 0.1 | 1.2 ± 0.3 | [13] |

| NPFF | NPFF2 | Human | 0.3 ± 0.05 | 0.8 ± 0.2 | [13] |

| NPAF | NPFF2 | Human | 0.2 ± 0.03 | 0.5 ± 0.1 | [13] |

| FLP-12 | FRPR-8 | C. elegans | - | ~100 | [5] |

| SPMERSAMVRFamide | Y59H11AL.1 | C. elegans | - | ~10 | [14] |

Physiological Effects on Muscle Contraction

This compound peptides are well-known modulators of muscle activity. Their effects can be quantified by measuring changes in muscle contraction force or frequency in response to peptide application.

| Peptide | Muscle Type | Species | Effect | Quantitative Measure | Reference |

| GYIRFamide | Body wall muscle | Procerodes littoralis | Contraction | 75% of fibers contract at 10 µM | [8] |

| YIRFamide | Body wall muscle | Procerodes littoralis | Contraction | 70% of fibers contract at 10 µM | [8] |

| This compound | Anterior byssus retractor | Mytilus edulis | Contraction | Concentration-dependent increase > 10⁻⁷ M | [15] |

| This compound | Anterior byssus retractor | Mytilus edulis | Relaxation | Concentration-dependent at 10⁻⁸-10⁻⁷ M | [15] |

| NSNFLRFa | Hindgut | Tenebrio molitor | Myostimulatory | Most active at 10⁻⁵ M | [7] |

| F8Famide & A18Famide | Jejunal longitudinal strips | Porcine | Phasic contractions | 91% of histamine (B1213489) response at 10⁻⁶ M | [16] |

Experimental Protocols

A comprehensive understanding of this compound peptide function relies on a variety of experimental techniques. The following sections provide detailed methodologies for key experiments.

Experimental Workflow for this compound Peptide Research

A typical research workflow for investigating this compound peptides involves several stages, from initial identification to functional characterization.

Radioimmunoassay (RIA) for this compound Quantification

RIA is a highly sensitive technique for quantifying peptide levels in biological samples.[17][18]

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

This compound antibody (polyclonal)

-

¹²⁵I-labeled this compound (tracer)

-

This compound standard solutions (known concentrations)

-

Sample extracts

-

Goat anti-rabbit IgG (secondary antibody)

-

Polyethylene glycol (PEG)

-

Gamma counter

Procedure:

-

Assay Setup: To duplicate tubes, add 100 µL of phosphate buffer for total counts, 200 µL for non-specific binding (NSB), and 100 µL for all other tubes.

-

Standards and Samples: Add 100 µL of standard solutions or sample extracts to their respective tubes.

-

Antibody Addition: Add 100 µL of this compound antibody to all tubes except the total count and NSB tubes.

-

Tracer Addition: Add 100 µL of ¹²⁵I-labeled this compound to all tubes.

-

Incubation: Vortex all tubes and incubate for 24 hours at 4°C.

-

Precipitation: Add 100 µL of goat anti-rabbit IgG and 100 µL of normal rabbit serum to all tubes except the total count tubes. Incubate for 2 hours at room temperature. Add 500 µL of PEG solution and vortex.

-

Centrifugation: Centrifuge at 3000 x g for 20 minutes at 4°C.

-

Measurement: Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

-

Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the standard curve.

In Situ Hybridization (ISH) for this compound mRNA Localization

ISH is used to visualize the cellular location of specific mRNA transcripts within tissues.[19][20]

Materials:

-

Tissue sections on slides

-

4% paraformaldehyde in PBS

-

Proteinase K

-

Acetic anhydride (B1165640)

-

Hybridization buffer (containing formamide, dextran (B179266) sulfate, SSC)

-

Digoxigenin (DIG)-labeled antisense this compound RNA probe

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

Procedure:

-

Tissue Preparation: Fix tissue in 4% paraformaldehyde, cryoprotect in sucrose, and section using a cryostat. Mount sections on slides.

-

Pre-hybridization:

-

Rehydrate sections in PBS.

-

Permeabilize with Proteinase K.

-

Post-fix with 4% paraformaldehyde.

-

Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.

-

Dehydrate through an ethanol (B145695) series.

-

-

Hybridization:

-

Apply the DIG-labeled this compound probe in hybridization buffer to the sections.

-

Cover with a coverslip and incubate overnight at 55-65°C in a humidified chamber.

-

-

Post-hybridization Washes:

-

Wash slides in decreasing concentrations of SSC to remove unbound probe.

-

Treat with RNase A to remove non-specifically bound single-stranded probe.

-

-

Immunodetection:

-

Block with a blocking solution (e.g., normal serum).

-

Incubate with anti-DIG-AP antibody.

-

Wash to remove unbound antibody.

-

-

Signal Detection:

-

Incubate with NBT/BCIP substrate solution until a colored precipitate forms at the site of mRNA localization.

-

Stop the reaction by washing in buffer.

-

-

Imaging: Dehydrate, clear, and mount the slides for microscopy.

Conclusion

The this compound peptide superfamily represents a fascinating example of evolutionary conservation of a signaling system. Their ubiquitous presence and diverse physiological roles underscore their importance in animal biology. The continued application of advanced molecular and analytical techniques will undoubtedly further elucidate the intricate functions of these peptides and their potential as targets for novel therapeutic interventions. This guide provides a foundational resource for researchers embarking on the study of this significant neuropeptide family.

References

- 1. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 2. researchgate.net [researchgate.net]

- 3. System-wide mapping of peptide-GPCR interactions in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Concise Guide to Pharmacology 2013/14: G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A this compound-like neuropeptide FLP-12 signaling regulates head locomotive behaviors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G-protein mediating the slow depolarization induced by this compound in the ganglion cells of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The head mesodermal cell couples this compound neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacology of this compound in Mytilus catch muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Action of this compound-like peptides on porcine gastrointestinal motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medicallabnotes.com [medicallabnotes.com]

- 18. microbenotes.com [microbenotes.com]

- 19. Localization of neuropeptide Y mRNA in neurons of human cerebral cortex by means of in situ hybridization with a complementary RNA probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to FMRFamide Gene Structure and Alternative Splicing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the FMRFamide (Phe-Met-Arg-Phe-NH2) gene, a pivotal player in neuropeptidergic signaling across a wide range of invertebrate species. The this compound gene and its encoded peptides are implicated in a multitude of physiological processes, making them a subject of intense research and a potential target for novel drug development. This document delves into the core aspects of the this compound gene, including its structure, the critical role of alternative splicing in generating peptide diversity, and the functional consequences of this molecular complexity. Detailed experimental protocols for studying the this compound gene and its products are provided, alongside visualizations of key molecular and cellular processes.

This compound Gene Architecture: A Multi-Exon Foundation for Neuropeptide Diversity

The this compound gene is characterized by a complex multi-exon structure, which serves as the primary template for the production of a diverse array of neuropeptides. The genomic organization of the this compound gene has been particularly well-studied in the pond snail Lymnaea stagnalis, providing a valuable model for understanding its regulation.[1]

In Lymnaea stagnalis, the this compound gene is a complex locus spanning at least five exons.[1] This organization allows for the generation of multiple transcripts through alternative splicing, a key mechanism for expanding the functional repertoire of this single gene. The exons encode different sets of this compound-related peptides (FaRPs), which are released from a larger precursor protein following post-translational processing.[2][3]

A similar multi-gene and multi-peptide organization is observed in other invertebrates. For instance, in the nematode Caenorhabditis elegans, a large family of flp (this compound-like peptide) genes exists, with at least 32 distinct genes identified.[4] The flp-1 gene in C. elegans, for example, consists of six exons, with four of them encoding this compound-like peptides.[5] In insects such as Drosophila melanogaster, the this compound gene also encodes a precursor protein that gives rise to multiple N-terminally extended FMRFamides.[6]

This conserved strategy of encoding multiple, distinct neuropeptides within a single gene, often coupled with alternative splicing, highlights an efficient evolutionary mechanism for generating functional diversity in neuronal signaling.

Alternative Splicing of the this compound Gene: A Key Regulator of Neuropeptide Expression

Alternative splicing is a fundamental process that dramatically increases the coding capacity of the genome by allowing for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. In the context of the this compound gene, alternative splicing is a critical mechanism for generating a diverse array of neuropeptide precursors, leading to cell-specific expression of different sets of bioactive peptides.[7]

In Lymnaea stagnalis, two major alternative mRNA transcripts are produced from the this compound gene. These transcripts are expressed in a mutually exclusive manner in different neurons.[7] This differential expression results in the production of two distinct precursor proteins, which are then processed to release completely different sets of neuropeptide transmitters. This precise regulation of neuropeptide expression at the level of single neurons is crucial for the fine-tuning of neural circuits.[7]

Similarly, the flp-1 gene in C. elegans undergoes alternative splicing, generating two distinct transcripts through the use of an alternative 3' splice acceptor site. This results in the substitution of one this compound-like peptide for another in the resulting precursor protein, suggesting a unique functional role for the substituted peptide.[5][8] The expression of both transcripts has been confirmed through PCR analysis.[5][8]

The functional consequences of this differential splicing are significant. For example, in Lymnaea, the distinct cocktails of neuropeptides produced from the alternatively spliced transcripts have been shown to have different physiological effects on the cardiovascular system.[2]

Quantitative Analysis of this compound Splice Variants

While the qualitative aspects of this compound gene alternative splicing are well-documented, quantitative data on the relative abundance of different splice variants in various tissues and under different physiological conditions are less common in the literature. However, the methodologies for such quantitative analyses are well-established. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a powerful technique for the accurate quantification of specific splice isoforms.[9][10]

Table 1: Putative Peptides Encoded by this compound Gene Splice Variants in Invertebrates

| Species | Gene/Transcript | Encoded Peptides (Examples) | Reference(s) |

| Lymnaea stagnalis | Precursor 1 | This compound, FLRFamide | [2][3] |

| Precursor 2 | SDPFLRFamide, GDPFLRFamide | [2] | |

| Caenorhabditis elegans | flp-1 Transcript A | KPNFLRFamide, SADPNFLRFamide | [4][5] |

| flp-1 Transcript B | KPNFLRFamide, AGSDPNFLRFamide | [5] | |

| Drosophila melanogaster | This compound gene | DPKQDthis compound, SDNthis compound, TPAEDthis compound | [6] |

| Sepia officinalis | This compound gene | This compound, FLRFamide, FIRFamide, ALSGDAFLRF | [11] |

Note: This table provides examples of peptides and is not exhaustive. The exact number and sequence of peptides can vary.

Comparative diagram of this compound gene alternative splicing.

Experimental Protocols for this compound Gene Analysis

A variety of molecular and biochemical techniques are employed to study the this compound gene, its transcripts, and the resulting neuropeptides. This section provides an overview of key experimental protocols.

Quantification of Splice Variants by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for quantifying the abundance of different mRNA splice variants.

Protocol Overview:

-

RNA Extraction: Isolate total RNA from the tissue of interest using a standard protocol (e.g., Trizol reagent or column-based kits). Ensure RNA quality and integrity using spectrophotometry and gel electrophoresis.

-

DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Primer Design: Design primer pairs that are specific to each splice variant. This can be achieved by placing one primer across a unique exon-exon junction or within an alternatively spliced exon. Also, design a primer pair that amplifies a region common to all variants to measure total gene expression.

-

qPCR Reaction: Perform the qPCR reaction using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).

-

Data Analysis: Analyze the amplification data to determine the relative or absolute abundance of each splice variant. The comparative Ct (ΔΔCt) method is commonly used for relative quantification.[7]

Workflow for RT-qPCR analysis of splice variants.

Localization of mRNA Transcripts by In Situ Hybridization (ISH)

In situ hybridization (ISH) is a powerful technique for visualizing the spatial distribution of specific mRNA transcripts within tissues and even single cells.

Protocol Overview:

-

Tissue Preparation: Fix the tissue of interest (e.g., brain, ganglia) in a suitable fixative (e.g., 4% paraformaldehyde) and prepare sections (cryosections or paraffin-embedded sections).

-

Probe Synthesis: Synthesize a labeled antisense RNA probe (riboprobe) that is complementary to the target mRNA sequence. The probe is typically labeled with a hapten such as digoxigenin (B1670575) (DIG) or biotin. A sense probe is used as a negative control.

-

Hybridization: Hybridize the labeled probe to the tissue sections. This involves a series of pre-hybridization and hybridization steps at a specific temperature.

-

Washing: Wash the sections to remove unbound and non-specifically bound probe.

-

Detection: Detect the hybridized probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes the hapten on the probe.

-

Visualization: Visualize the signal by adding a chromogenic substrate that is converted into a colored precipitate by the enzyme. The tissue can then be counterstained and imaged under a microscope.

Workflow for in situ hybridization.

Identification and Quantification of Neuropeptides by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the identification, sequencing, and quantification of neuropeptides from complex biological samples.

Protocol Overview:

-

Neuropeptide Extraction: Extract peptides from the tissue of interest using an appropriate extraction solvent (e.g., acidified acetone (B3395972) or methanol).

-

Sample Cleanup and Fractionation: Desalt and concentrate the peptide extract using solid-phase extraction (SPE). The sample may be further fractionated using high-performance liquid chromatography (HPLC) to reduce complexity.

-

Mass Spectrometry Analysis: Analyze the peptide sample using a mass spectrometer, typically a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or an LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) system.

-

Peptide Identification: For LC-MS/MS, the instrument isolates and fragments individual peptide ions, generating fragmentation spectra. These spectra are then searched against a protein sequence database to identify the peptides.

-

Quantification: For quantitative analysis, stable isotope labeling methods (e.g., iTRAQ, TMT) or label-free approaches can be employed to compare the relative abundance of peptides between different samples.[12]

Workflow for neuropeptide analysis by mass spectrometry.

This compound Signaling Pathways: From Receptor to Cellular Response

This compound and its related peptides exert their physiological effects by binding to specific receptors on the surface of target cells. Two major classes of this compound receptors have been identified: G-protein coupled receptors (GPCRs) and this compound-gated sodium channels (FaNaCs).[12][13]

G-Protein Coupled Receptor (GPCR) Signaling

The majority of this compound effects are mediated by GPCRs.[12] Upon binding of an this compound-like peptide, the GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The activated G-protein then initiates a downstream signaling cascade, which can involve various effector enzymes and second messengers.

This compound GPCRs can couple to different types of G-proteins, including Gs, Gi/o, and Gq.[14]

-

Gs-coupled pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.

-

Gi/o-coupled pathway: Activation of the Gi/o alpha subunit inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

-

Gq-coupled pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[15]

This compound GPCR signaling pathways.

This compound-Gated Sodium Channel (FaNaC) Signaling

In addition to GPCRs, a distinct class of ionotropic receptors for this compound has been identified, known as this compound-gated sodium channels (FaNaCs).[9][13] These channels are members of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[16]